

LY4337713 versus FAPI-46 clinical data

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	LY433771	
Cat. No.:	B8210030	Get Quote

An In-Depth Comparative Analysis of **LY433771**3 and FAPI-46 in FAP-Targeted Radioligand Therapy

In the evolving landscape of precision oncology, Fibroblast Activation Protein (FAP) has emerged as a promising therapeutic target. Expressed on cancer-associated fibroblasts (CAFs) in the tumor microenvironment of numerous cancers, FAP plays a crucial role in tumor growth, invasion, and immunosuppression. This guide provides a detailed comparison of two leading FAP-targeted radioligand therapies: **LY433771**3, under development by Eli Lilly and Company, and FAPI-46, a well-researched agent used in various clinical investigations.

This comparison is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the available clinical and preclinical data, mechanisms of action, and experimental protocols to inform future research and development in this domain.

Overview and Mechanism of Action

Both **LY433771**3 and FAPI-46 are designed to selectively deliver radiation to FAP-expressing cells. The core of their mechanism lies in a ligand that binds with high affinity to FAP, which is conjugated to a chelator carrying a therapeutic radioisotope.

LY4337713 is a next-generation FAP-targeted radioligand that utilizes the beta-emitting radioisotope Lutetium-177 (¹⁷⁷Lu).[1] The ionizing radiation from ¹⁷⁷Lu induces DNA damage in FAP-positive CAFs and surrounding tumor cells, leading to cell death.[2]

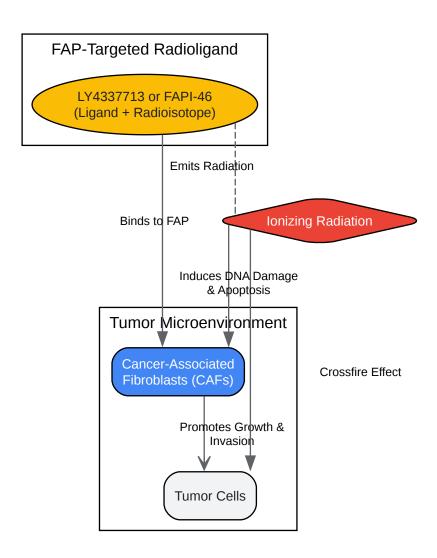
FAPI-46 is a quinoline-based small molecule FAP inhibitor that has been coupled with various radioisotopes for both diagnostic and therapeutic applications.[3] For therapeutic purposes,



FAPI-46 has been most notably labeled with Yttrium-90 (90Y), Lutetium-177 (177Lu), and Bismuth-213 (213Bi).[4][5][6] The choice of radioisotope influences the type and energy of radiation emitted, allowing for different therapeutic strategies.

Signaling and Therapeutic Rationale

The therapeutic strategy for both agents is based on the targeted destruction of CAFs, which are integral to the tumor stroma. The disruption of the tumor microenvironment is expected to inhibit tumor growth, metastasis, and potentially overcome resistance to other therapies.



Click to download full resolution via product page

Caption: Mechanism of FAP-Targeted Radioligand Therapy.



Clinical Development Status

A key differentiator between **LY433771**3 and FAPI-46 is their stage of clinical development.

LY4337713 is in the early stages of clinical investigation. Eli Lilly and Company is initiating a Phase 1a/1b clinical trial, named FiREBOLT (NCT07213791), to evaluate its safety, tolerability, dosimetry, and preliminary efficacy in adult patients with FAP-positive solid tumors.[2][7][8] As of late 2025, this trial is in the process of starting recruitment, and no clinical data has been publicly released.[7][8]

FAPI-46 has been evaluated in numerous investigator-initiated and academic clinical trials, primarily for imaging with Gallium-68 (⁶⁸Ga) and for therapy with various radioisotopes.[4][5][9] [10] This has resulted in a growing body of clinical data on its safety and efficacy in various cancer types.

Comparative Clinical Data

Direct head-to-head clinical data comparing **LY433771**3 and FAPI-46 is not available due to the early developmental stage of **LY433771**3. The following tables summarize the available clinical data for FAPI-46 with different therapeutic radioisotopes.

Efficacy of 90Y-FAPI-46 in Advanced Cancers

Parameter	Value	Reference
Number of Patients	21 (16 sarcoma, 3 pancreatic, 1 prostate, 1 gastric)	[4]
Disease Control Rate (DCR)	38% (8/21 patients)	[4]
Partial Response (PR)	1 patient	[4]
Stable Disease (SD)	7 patients	[4]
PET Response (PERCIST)	38% (8/21 patients)	[4]

Safety of ⁹⁰Y-FAPI-46



Adverse Event (Grade 3 or 4)	Incidence	Reference
Thrombocytopenia	28.6% (6/21 patients)	[4]
Anemia	28.6% (6/21 patients)	[4]

Efficacy of ²¹³Bi-FAPI-46 in Advanced Cancers (Pilot

Study)

Parameter	Value	Reference
Number of Patients	6 (3 colon, 1 anal, 1 breast, 1 prostate)	[5]
Partial Response (PR)	16.7% (1/6 patients)	[5]
Stable Disease (SD)	16.7% (1/6 patients)	[5]
Progressive Disease (PD)	66.7% (4/6 patients)	[5]

Experimental Protocols

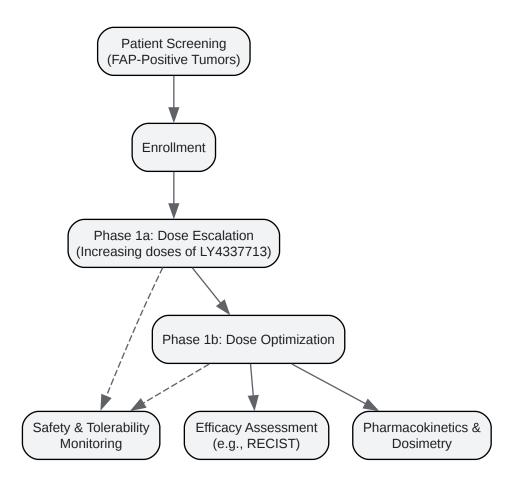
Detailed experimental protocols for the upcoming **LY433771**3 trial are not yet fully published. However, the general design is known. The protocols for FAPI-46 studies have been described in several publications.

LY4337713 (FiREBOLT Trial - Planned)

- Study Design: Phase 1a/1b, open-label, dose-escalation and dose-optimization study.[7][11]
- Patient Population: Adults with advanced or metastatic FAP-positive solid tumors who have progressed on prior therapies.[7][11]
- Intervention: Intravenous administration of LY4337713.[7]
- Primary Objectives: To evaluate the safety, tolerability, and determine the maximum tolerated dose and recommended Phase 2 dose.[8][12]



 Secondary Objectives: To assess anti-tumor activity (efficacy), pharmacokinetics, and radiation dosimetry.[8][12]



Click to download full resolution via product page

Caption: Planned workflow for the FiREBOLT (LY4337713) clinical trial.

⁹⁰Y-FAPI-46 Radioligand Therapy

- Patient Selection: Patients with progressive, metastatic malignancies, exhausted of standard therapies, and with high FAP expression confirmed by ⁶⁸Ga-FAPI-46 PET/CT (SUVmax ≥ 10 in >50% of tumors).[4]
- Treatment Regimen: Up to four cycles of intravenously administered ⁹⁰Y-FAPI-46.[4]
- Dosimetry: Acquired in a majority of patients to calculate absorbed radiation doses to organs at risk and tumors.[4][13]



- Response Assessment: Evaluated by RECIST criteria for morphological response and PERCIST for metabolic response on PET scans.[4]
- Safety Monitoring: Regular monitoring of hematological and other laboratory parameters for treatment-related toxicities.[4][13]

Future Outlook and Conclusion

The field of FAP-targeted radioligand therapy is rapidly advancing, with both **LY433771**3 and FAPI-46 at the forefront of this innovation.

LY4337713 represents a next-generation, industry-sponsored effort to bring a FAP-targeted therapy to market. The upcoming FiREBOLT trial will be pivotal in establishing its safety and efficacy profile.

FAPI-46 has provided a strong proof-of-concept for FAP-targeted therapies through extensive academic research. The data gathered from FAPI-46 studies has paved the way for further development in this area and has demonstrated promising, albeit sometimes modest, clinical activity with a manageable safety profile.

At present, a direct comparison of the clinical performance of **LY433771**3 and FAPI-46 is not possible. Future publications from the FiREBOLT study will be critical to understanding the comparative therapeutic window of **LY433771**3. Researchers and clinicians will be keenly observing the developments of both agents to determine their optimal use in the treatment of FAP-positive cancers. The key to success for these therapies will likely lie in optimizing the ligand, selecting the most appropriate radioisotope for a given tumor type and patient, and potentially combining them with other cancer treatments.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

• 1. lillyoncologypipeline.com [lillyoncologypipeline.com]



- 2. LY 4337713 AdisInsight [adisinsight.springer.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Feasibility, Tolerability, and Preliminary Clinical Response of Fractionated Radiopharmaceutical Therapy with 213Bi-FAPI-46: Pilot Experience in Patients with End-Stage, Progressive Metastatic Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fibroblast activation protein targeted therapy using [177Lu]FAPI-46 compared with [225Ac]FAPI-46 in a pancreatic cancer model PMC [pmc.ncbi.nlm.nih.gov]
- 7. Eli Lilly's New Study on LY4337713: A Potential Game-Changer for Cancer Treatment [barchart.com]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. ascopubs.org [ascopubs.org]
- 10. First Patient Imaged in SOFIE's FAPI Phase II Trial SOFIE [sofie.com]
- 11. A Study of LY4337713 in Participants With FAP-Positive Solid Tumors [ctv.veeva.com]
- 12. theranostictrials.org [theranostictrials.org]
- 13. Initial Clinical Experience with 90Y-FAPI-46 Radioligand Therapy for Advanced-Stage Solid Tumors: A Case Series of 9 Patients PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [LY4337713 versus FAPI-46 clinical data]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8210030#ly4337713-versus-fapi-46-clinical-data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote



Check Availability & Pricing



BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com